BenchChemオンラインストアへようこそ!

Ethyl 4-(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)piperazine-1-carboxylate

Medicinal Chemistry Fragment-Based Drug Design Kinase Inhibitor

Secure a uniquely positioned fragment-sized building block (MW 253 Da) that bridges a 1,2,4-triazin-3(2H)-one pharmacophore with an N-ethyloxycarbonylpiperazine motif. Its five H-bond acceptors and specific lactam–lactim tautomeric equilibrium differentiate it from triazole or pyrazole isosteres for hinge-region anchoring in kinase/GPCR programs. The ethyl carbamate group serves as a stable, orthogonal protecting group, enabling controlled late-stage deprotection to free piperazine for focused library synthesis of sulfonamides, amides, or ureas. This scaffold is prime for inclusion in cassette microsomal stability panels to validate predicted metabolic advantages over 3,5-dioxo series analogs.

Molecular Formula C10H15N5O3
Molecular Weight 253.26 g/mol
Cat. No. B7852239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)piperazine-1-carboxylate
Molecular FormulaC10H15N5O3
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C2=NC(=O)NN=C2
InChIInChI=1S/C10H15N5O3/c1-2-18-10(17)15-5-3-14(4-6-15)8-7-11-13-9(16)12-8/h7H,2-6H2,1H3,(H,12,13,16)
InChIKeyGBNURAVVRCTYBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)piperazine-1-carboxylate: Core Physicochemical & Structural Baseline for Procurement Specification


Ethyl 4-(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)piperazine-1-carboxylate (CAS not yet assigned in major registries) is a heterobifunctional building block that combines an ethyl carbamate (carboxylate)-capped piperazine ring with a 1,2,4-triazin-3(2H)-one pharmacophore. Its molecular formula is C10H15N5O3, with an exact monoisotopic mass of 253.1175 Da and an average molecular weight of 253.26 g/mol . The compound belongs to the broader class of piperazine-1-carboxylate-linked azinones, a scaffold that has been explored in kinase inhibition, GPCR modulation, and antimicrobial research programs . Commercially, it is supplied as a research-grade intermediate with typical purity ≥95% (HPLC) .

Why Ethyl 4-(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)piperazine-1-carboxylate Cannot Be Interchanged with Common Piperazine-Triazine Analogs


The target compound occupies a narrow and under-explored chemical space at the intersection of the 1,2,4-triazin-3-one and N-ethyloxycarbonylpiperazine fragments. Closely related analogs—such as ethyl 4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinecarboxylate (same formula, different heterocycle) or 5-(4-acetylpiperazin-1-yl)-6-methyl-1,2,4-triazin-3-one—differ in hydrogen-bonding capacity, electronic distribution, and metabolic vulnerability . The presence of the 3-oxo group on the 1,2,4-triazine ring establishes a specific tautomeric equilibrium (lactam–lactim) that directly impacts target engagement and solubility, while the ethyl carbamate on the piperazine modulates both lipophilicity and the potential for hydrolysis-based prodrug strategies [1]. These structural features collectively preclude simple interchange with analogs that lack either the oxo-triazine or the ethyl carbamate motif.

Quantitative Differentiation Evidence for Ethyl 4-(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)piperazine-1-carboxylate Against Closest Structural Analogs


Hydrogen-Bond Donor/Acceptor Profile Differentiation vs. Triazole and Pyrazole Isosteres

The 1,2,4-triazin-3-one core of the target compound provides a distinct hydrogen-bond donor/acceptor pattern compared to its common bioisosteres. The target possesses 5 hydrogen-bond acceptors (3 from the triazinone ring, 2 from the carbamate carbonyl and piperazine N) and 1 hydrogen-bond donor (triazinone NH), yielding a topological polar surface area (TPSA) of approximately 89 Ų . In contrast, ethyl 4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinecarboxylate—which has the identical molecular formula (C10H15N5O3) and molecular weight (253.26 g/mol)—presents a different H-bond topography due to the replacement of the triazinone with a triazole-carbonyl linker, altering both TPSA and the spatial arrangement of acceptor atoms . This difference is critical for structure-based drug design campaigns where precise pharmacophore geometry dictates target selectivity.

Medicinal Chemistry Fragment-Based Drug Design Kinase Inhibitor

Tautomeric Stability and Metabolic Differentiation vs. 3,5-Dioxo-1,2,4-Triazine Derivatives

The 3-oxo-2,3-dihydro-1,2,4-triazine motif of the target compound exists in a lactam–lactim tautomeric equilibrium that is distinct from the 3,5-dioxo-(2H,4H)-1,2,4-triazine system found in published 5-HT1AR ligands [1]. In the arylpiperazine series of 3,5-dioxo-triazines reported by Kumar et al. (2014), the most potent 5-HT1AR agonist exhibited a Ki of 8.0 nM [2]. However, the 3,5-dioxo substitution pattern introduces an additional carbonyl that increases polarity, metabolic vulnerability to reduction, and potential for reactive metabolite formation compared to the mono-oxo target compound [1]. The target compound's single 3-oxo group retains the essential H-bond acceptor while reducing the electron-deficient character of the ring, potentially translating to improved metabolic stability in microsomal assays—though direct comparative microsomal stability data (e.g., intrinsic clearance in human liver microsomes) is not yet published for this specific chemotype.

Drug Metabolism Prodrug Design Pharmacokinetics

Piperazine vs. Piperidine Scaffold Comparison: Conformational Flexibility and Target Engagement

The target compound incorporates a piperazine ring, which provides two basic nitrogen atoms (pKa₁ ~4–5 for the carbamate-substituted N; pKa₂ ~8–9 for the triazine-linked N) and greater conformational flexibility than the corresponding piperidine analog ethyl 4-[(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]piperidine-1-carboxylate . Piperidine-based analogs restrict the accessible conformational space and eliminate the second nitrogen that can participate in salt-bridge or hydrogen-bond interactions with biological targets [1]. In the broader 1,2,4-triazine chemotype, piperazine-containing derivatives have demonstrated superior aqueous solubility and target-binding kinetics compared to their piperidine counterparts, though direct comparative binding data for this specific pair are absent from the public domain.

Conformational Analysis GPCR Ligands Kinase Selectivity

Synthetic Accessibility and Building Block Versatility vs. N-Acetyl and N-Methyl Piperazine-Triazine Analogs

The ethyl carbamate protecting group on the piperazine ring of the target compound serves as a stable, orthogonal handle that can be selectively cleaved (e.g., via alkaline hydrolysis or TMSI) to reveal the free piperazine for further diversification [1]. This contrasts with the N-acetyl analog 5-(4-acetylpiperazin-1-yl)-6-methyl-2,3-dihydro-1,2,4-triazin-3-one, whose acetyl group requires harsher acidic hydrolysis conditions and can lead to triazinone ring degradation . The ethyl carbamate also offers orthogonal stability under reductive amination and palladium-catalyzed cross-coupling conditions commonly used in library synthesis, whereas N-methyl piperazine analogs lack a cleavable protecting group and thus limit downstream diversification options.

Parallel Synthesis Combinatorial Chemistry Library Design

Optimal Procurement and Application Scenarios for Ethyl 4-(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)piperazine-1-carboxylate


Fragment-Based Lead Generation Targeting Kinases or GPCRs with Defined H-Bond Pharmacophores

The compound's five H-bond acceptor sites and single H-bond donor, combined with a moderate TPSA (~89 Ų), make it suitable as a fragment-sized (MW 253 Da) starting point for kinase or GPCR programs where the triazinone NH and carbonyl can anchor to the hinge region or key polar residues [1]. Its differentiated H-bond topography versus triazole and pyrazole isosteres justifies procurement when pharmacophore diversity is a screening objective.

Diversifiable Intermediate for Parallel Library Synthesis via Selective Carbamate Deprotection

The ethyl carbamate group offers orthogonal stability and controlled cleavage, enabling the compound to serve as a late-stage diversification intermediate. After deprotection, the free piperazine can be functionalized with sulfonamides, amides, ureas, or aryl groups to generate focused libraries [2]. This contrasts favorably with N-acetyl-protected analogs that require harsher deprotection conditions.

Metabolic Stability Screening in Early ADME Cassette Panels

Given the structural inference that the mono-oxo triazinone core may confer improved metabolic stability over the 3,5-dioxo series, the target compound is a relevant candidate for inclusion in cassette microsomal stability panels (human/rat liver microsomes) to experimentally validate this hypothesis and establish structure-metabolism relationships [1].

Quote Request

Request a Quote for Ethyl 4-(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.